molecular formula C17H15N3O3 B2520283 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-41-4

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2520283
CAS No.: 2034416-41-4
M. Wt: 309.325
InChI Key: AKOPXEUBMBYOBW-UHFFFAOYSA-N
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Description

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that features a combination of furan, pyrrolidine, and oxadiazole rings

Mechanism of Action

Target of Action

Compounds containing the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may interact with similar targets.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets through various types of bonds, such as hydrogen bonds, van der waals, π-σ, and π-alkyl interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological activities.

Biochemical Pathways

Oxadiazole derivatives have been reported to exhibit a broad range of chemical and biological properties , suggesting that they may affect multiple pathways

Pharmacokinetics

The solubility of oxadiazole, a component of the compound, in water suggests that it may have good bioavailability

Result of Action

Given the reported biological activities of oxadiazole derivatives , it is plausible that this compound may have similar effects, such as inhibiting the growth of bacteria or cancer cells

Action Environment

It is known that the azide group, an environmentally friendly energetic group, can control the melting point and increase the energy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl derivative, which is then reacted with pyrrolidine under specific conditions to form the intermediate. This intermediate is subsequently cyclized with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction can yield pyrrolidine derivatives .

Scientific Research Applications

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

furan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPXEUBMBYOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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